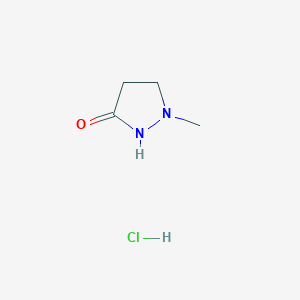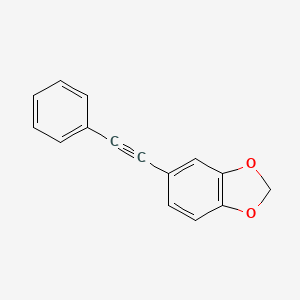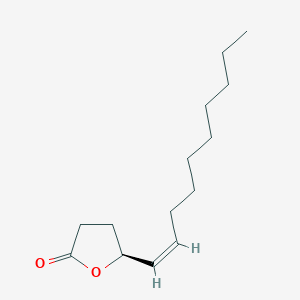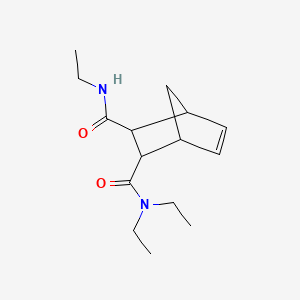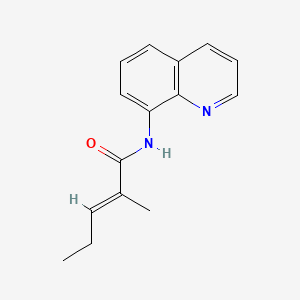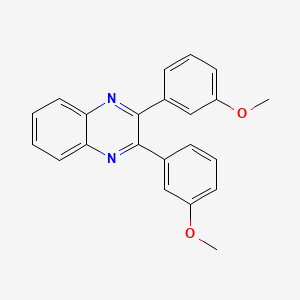
2,3-Bis(3-Methoxyphenyl)Quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(3-Methoxyphenyl)Quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . This compound, in particular, has garnered attention for its potential in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-Methoxyphenyl)Quinoxaline typically involves the condensation of o-phenylenediamine with 3-methoxybenzil under acidic conditions . The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is refluxed to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(3-Methoxyphenyl)Quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while reduction can produce dihydroquinoxalines .
Applications De Recherche Scientifique
2,3-Bis(3-Methoxyphenyl)Quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of optoelectronic materials and polymers.
Mécanisme D'action
The mechanism of action of 2,3-Bis(3-Methoxyphenyl)Quinoxaline involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, quinoxaline derivatives have been shown to inhibit kinase activity, which is crucial in cancer cell proliferation . The compound’s ability to intercalate with DNA also contributes to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
- 2,3-Bis(4-Methoxyphenyl)Quinoxaline
- 2,3-Bis(phenylamino)Quinoxaline
- 2,3-Bis(thienyl)Quinoxaline
Comparison: 2,3-Bis(3-Methoxyphenyl)Quinoxaline is unique due to the presence of methoxy groups at the 3-position of the phenyl rings, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable subject for further research .
Propriétés
Formule moléculaire |
C22H18N2O2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,3-bis(3-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-9-5-7-15(13-17)21-22(16-8-6-10-18(14-16)26-2)24-20-12-4-3-11-19(20)23-21/h3-14H,1-2H3 |
Clé InChI |
ITCIMZSMEKXXFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
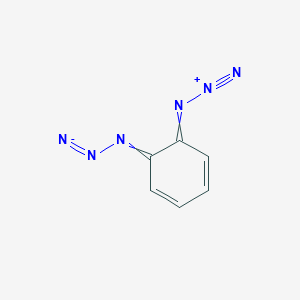
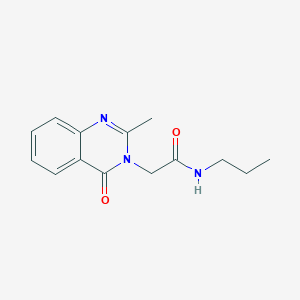
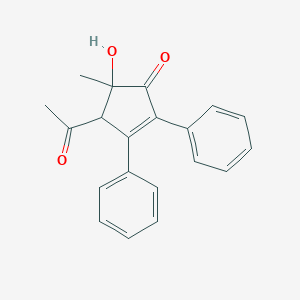

![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)
